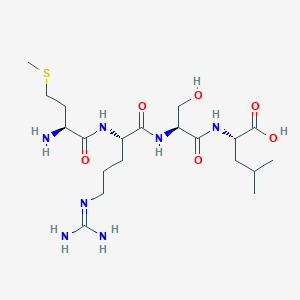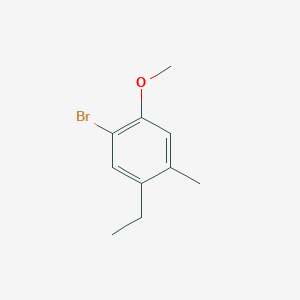![molecular formula C28H28F6N12NiO4S4 B12525835 [1-ethyl-6-(1,3,4-thiadiazol-2-yldiazenyl)-3,4-dihydro-2H-quinolin-7-yl]-(trifluoromethylsulfonyl)azanide;nickel(2+)](/img/structure/B12525835.png)
[1-ethyl-6-(1,3,4-thiadiazol-2-yldiazenyl)-3,4-dihydro-2H-quinolin-7-yl]-(trifluoromethylsulfonyl)azanide;nickel(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound [1-ethyl-6-(1,3,4-thiadiazol-2-yldiazenyl)-3,4-dihydro-2H-quinolin-7-yl]-(trifluoromethylsulfonyl)azanide;nickel(2+) is a complex organometallic compound that features a quinoline core substituted with a thiadiazole diazenyl group and a trifluoromethylsulfonyl azanide ligand coordinated to a nickel(2+) ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-ethyl-6-(1,3,4-thiadiazol-2-yldiazenyl)-3,4-dihydro-2H-quinolin-7-yl]-(trifluoromethylsulfonyl)azanide;nickel(2+) typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Thiadiazole Diazenyl Group: The thiadiazole diazenyl group can be introduced via a diazotization reaction followed by coupling with a thiadiazole derivative.
Coordination to Nickel(2+) Ion: The final step involves the coordination of the quinoline-thiadiazole derivative to a nickel(2+) ion in the presence of a trifluoromethylsulfonyl azanide ligand. This can be achieved by mixing the ligand with a nickel(2+) salt in an appropriate solvent under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core and the thiadiazole diazenyl group.
Reduction: Reduction reactions can target the diazenyl group, converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at the quinoline and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Electrophilic and nucleophilic reagents such as halogens, alkyl halides, and amines are commonly used.
Major Products
Oxidation: Oxidized derivatives of the quinoline and thiadiazole rings.
Reduction: Amino derivatives of the thiadiazole group.
Substitution: Various substituted quinoline and thiadiazole derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions, which can be utilized in catalytic reactions such as hydrogenation, oxidation, and cross-coupling.
Biology
In biological research, the compound’s potential antimicrobial and anticancer properties are of interest. The thiadiazole and quinoline moieties are known for their biological activity, and their combination in this compound may enhance these effects.
Medicine
In medicinal chemistry, the compound can be explored as a potential drug candidate for treating infections and cancer. Its ability to interact with biological targets such as enzymes and receptors makes it a promising lead compound.
Industry
In industry, the compound can be used in the development of advanced materials such as polymers and coatings. Its coordination with nickel(2+) ions can impart unique properties such as enhanced conductivity and stability.
作用機序
The mechanism of action of [1-ethyl-6-(1,3,4-thiadiazol-2-yldiazenyl)-3,4-dihydro-2H-quinolin-7-yl]-(trifluoromethylsulfonyl)azanide;nickel(2+) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. In cancer cells, it may induce apoptosis by interacting with DNA and interfering with replication and transcription.
類似化合物との比較
Similar Compounds
- [1-ethyl-6-(1,3,4-thiadiazol-2-yldiazenyl)-3,4-dihydro-2H-quinolin-7-yl]-(methylsulfonyl)azanide;nickel(2+)
- [1-ethyl-6-(1,3,4-thiadiazol-2-yldiazenyl)-3,4-dihydro-2H-quinolin-7-yl]-(ethylsulfonyl)azanide;nickel(2+)
- [1-ethyl-6-(1,3,4-thiadiazol-2-yldiazenyl)-3,4-dihydro-2H-quinolin-7-yl]-(phenylsulfonyl)azanide;nickel(2+)
Uniqueness
The uniqueness of [1-ethyl-6-(1,3,4-thiadiazol-2-yldiazenyl)-3,4-dihydro-2H-quinolin-7-yl]-(trifluoromethylsulfonyl)azanide;nickel(2+) lies in its trifluoromethylsulfonyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it a valuable candidate for various applications in research and industry.
特性
分子式 |
C28H28F6N12NiO4S4 |
|---|---|
分子量 |
897.6 g/mol |
IUPAC名 |
[1-ethyl-6-(1,3,4-thiadiazol-2-yldiazenyl)-3,4-dihydro-2H-quinolin-7-yl]-(trifluoromethylsulfonyl)azanide;nickel(2+) |
InChI |
InChI=1S/2C14H14F3N6O2S2.Ni/c2*1-2-23-5-3-4-9-6-10(19-21-13-20-18-8-26-13)11(7-12(9)23)22-27(24,25)14(15,16)17;/h2*6-8H,2-5H2,1H3;/q2*-1;+2 |
InChIキー |
LNENPRLIGSENDI-UHFFFAOYSA-N |
正規SMILES |
CCN1CCCC2=CC(=C(C=C21)[N-]S(=O)(=O)C(F)(F)F)N=NC3=NN=CS3.CCN1CCCC2=CC(=C(C=C21)[N-]S(=O)(=O)C(F)(F)F)N=NC3=NN=CS3.[Ni+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Anthracen-9-YL)methoxy]-2,6-bis[(phenylsulfanyl)methyl]pyridine](/img/structure/B12525756.png)
![2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B12525759.png)

![7-Oxa-1-azaspiro[4.4]nonane-1-carboxylic acid, 8-hydroxy-6-oxo-, 1,1-dimethylethyl ester, (5S)-](/img/structure/B12525769.png)

![N-{[2-(Dicyclohexylphosphoryl)phenyl]methylidene}hydroxylamine](/img/structure/B12525779.png)
![Triethyl[1-(4-methylphenyl)-2-(naphthalen-2-yl)ethyl]silane](/img/structure/B12525784.png)


![Tert-butyl 4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B12525807.png)
![N-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12525813.png)
![2-(3-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B12525819.png)

![Silane, [(3,3-dimethyl-1,5-decadiynyl)oxy]tris(1-methylethyl)-](/img/structure/B12525848.png)
